7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one
Overview
Description
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one is a chemical compound with the CAS Number: 1395786-38-5 . It has a molecular weight of 278.31 . The compound is solid in its physical form .
Synthesis Analysis
The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C18H14O3/c1-2-6-13-9-18-14 (10-15 (13)19)16 (20)11-17 (21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 .Chemical Reactions Analysis
The compound is part of the chroman-4-one framework, which is used in a large class of medicinal compounds . The synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 278.31 .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Chromenone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis process involves condensation reactions leading to the formation of chromen-4H-ones, which are then tested for their biological activities. These compounds show promise in combating microbial infections and oxidative stress, indicating potential for therapeutic applications (Hatzade et al., 2008).
Synthesis via Microwave-Promoted Tandem Reactions
Research has explored the synthesis of allyl- and prenylcoumarins, including chromen-2-ones, via microwave-promoted tandem reactions. This method demonstrates an efficient approach to synthesizing substituted chromenones, highlighting the versatility of these compounds in chemical synthesis and the potential for developing new materials and drugs (Schmidt & Riemer, 2015).
DNA-PK Inhibition for Cancer Therapy
Chromenone derivatives have shown potent and selective inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme critical for DNA repair in cancer cells. Substituting at the 7-position of the chromen-4-one pharmacophore leads to marked differences in potency against DNA-PK, with implications for cancer treatment (Clapham et al., 2012).
Spectral Analysis and Interaction with Graphene
Spectroscopic analysis and DFT investigations on benzopyran analogs, including chromen-4-ones, reveal their interaction with graphene. This research suggests the potential of chromenone derivatives in enhancing physicochemical properties for applications in materials science and photovoltaics (Al-Otaibi et al., 2020).
Interleukin-5 Inhibition for Immunomodulation
Novel chromenone derivatives have been identified as inhibitors of interleukin-5 (IL-5), a cytokine involved in the pathogenesis of asthma and other allergic diseases. This research highlights the therapeutic potential of chromenone derivatives in modulating immune responses and treating inflammatory conditions (Venkateswararao et al., 2013).
Synthesis and Characterization for Antimicrobial Study
The synthesis and characterization of benzopyranone derivatives, including those related to chromen-4-ones, have been conducted to evaluate their antimicrobial activity. This research further underscores the potential of chromenone derivatives in developing new antimicrobial agents (Gomaa & Arabia, 2013).
Future Directions
The chroman-4-one framework, to which this compound belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing research in this area, and future directions may include further development of synthetic methods and exploration of the biological and pharmaceutical activities of these compounds.
properties
IUPAC Name |
6-hydroxy-2-phenyl-7-prop-2-enylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-6-13-9-18-14(10-15(13)19)16(20)11-17(21-18)12-7-4-3-5-8-12/h2-5,7-11,19H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNDGLHNTNGOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-6-hydroxy-2-phenyl-4H-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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